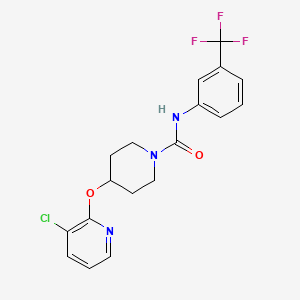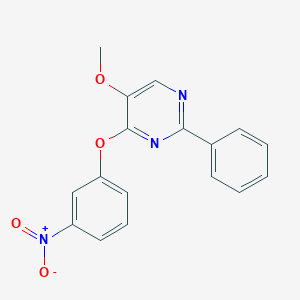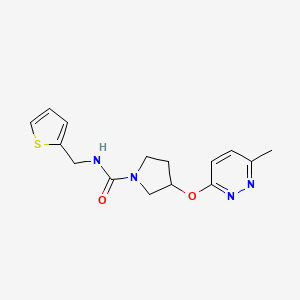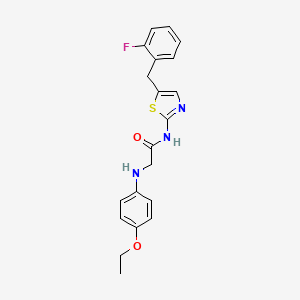
4-((3-chloropyridin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-chloropyridin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H17ClF3N3O2 and its molecular weight is 399.8. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of novel compounds and derivatives involving piperidine-4-carboxamide frameworks highlights the importance of specific functional groups for achieving high potency and selectivity in target engagement. These studies have led to the development of compounds with potential applications in disease modeling and drug discovery, demonstrating robust effects on serum biomarkers and evidence of in vivo target engagement (Thalji et al., 2013).
- Research on the development of inhibitors for specific receptors and transporters, such as the Glycine Transporter 1 (GlyT1), utilizes derivatives of piperidine-4-carboxamide to explore structural diversity and optimize drug-like properties, emphasizing the role of central nervous system multiparameter optimization (CNS MPO) in drug design (Yamamoto et al., 2016).
Biological Activity and Applications
- Novel piperidine-4-carboxamide derivatives have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. These compounds have shown significant efficacy in blocking blood vessel formation in vivo and exhibited promising DNA binding/cleavage properties, suggesting their potential as anticancer agents with both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
- The synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols and diarylpyrido[4,3-d]pyrimidines, involving piperidine-3-carboxamides, underscores the compound's utility in creating novel fused heterobicycles and heterocycles. These studies contribute to the expansion of chemical libraries for drug discovery and the exploration of new therapeutic agents (Karthikeyan et al., 2014).
Structural Analysis and Optimization
- Structural analysis and optimization studies involving derivatives of piperidine-4-carboxamide focus on understanding the molecular basis of their activity and improving pharmacokinetic profiles. These efforts aim to identify key structural features that contribute to the efficacy and safety of potential therapeutic agents, guiding the design of more effective drugs (Cann et al., 2012).
Propriétés
IUPAC Name |
4-(3-chloropyridin-2-yl)oxy-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3O2/c19-15-5-2-8-23-16(15)27-14-6-9-25(10-7-14)17(26)24-13-4-1-3-12(11-13)18(20,21)22/h1-5,8,11,14H,6-7,9-10H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKBSPHGBHEOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2840261.png)
![N-[2-(Benzyloxy)phenyl]pivalamide](/img/structure/B2840263.png)



![Methyl 3-[{2-[(4-methylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2840272.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2840273.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2840274.png)
![3,4-dimethoxy-N-(4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide](/img/structure/B2840277.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-bromo-3-ethoxybenzenesulfonyl)piperazine](/img/structure/B2840278.png)

![4-methyl-N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2840281.png)